molecular formula C27H30N4O3S B12492304 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide

Cat. No.: B12492304
M. Wt: 490.6 g/mol
InChI Key: BGUNEFCEKJFZJH-UHFFFAOYSA-N
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Description

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylpiperazine moiety, which is known for its significant biological activity, and a dimethoxybenzamide group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide typically involves multiple steps:

    Formation of the Benzylpiperazine Intermediate: This step involves the reaction of benzyl chloride with piperazine to form 4-benzylpiperazine.

    Coupling with 4-Isothiocyanatobenzene: The benzylpiperazine intermediate is then reacted with 4-isothiocyanatobenzene to form the intermediate N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}.

    Final Coupling with 3,5-Dimethoxybenzoyl Chloride: The intermediate is then coupled with 3,5-dimethoxybenzoyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activity.

Mechanism of Action

The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamoyl}-3,5-dimethoxybenzamide
  • N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamoyl}-3,4-dimethoxybenzamide
  • N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dimethoxybenzamide

Uniqueness

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide is unique due to the presence of both the benzylpiperazine and dimethoxybenzamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H30N4O3S

Molecular Weight

490.6 g/mol

IUPAC Name

N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C27H30N4O3S/c1-33-24-16-21(17-25(18-24)34-2)26(32)29-27(35)28-22-8-10-23(11-9-22)31-14-12-30(13-15-31)19-20-6-4-3-5-7-20/h3-11,16-18H,12-15,19H2,1-2H3,(H2,28,29,32,35)

InChI Key

BGUNEFCEKJFZJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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